molecular formula C12H16N4 B1611563 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile CAS No. 63365-17-3

2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile

Cat. No. B1611563
CAS RN: 63365-17-3
M. Wt: 216.28 g/mol
InChI Key: PAEDWGDWXDWOMH-UHFFFAOYSA-N
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Description

2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile, also known as 2-AMMPBN, is a small organic molecule with a wide range of scientific applications. It is a derivative of benzonitrile, which is a versatile building block for the synthesis of many organic compounds. 2-AMMPBN is used in a variety of research applications, such as drug discovery, medicinal chemistry, and biochemistry. It has a unique structure and is able to form strong hydrogen bonds with other molecules, giving it a range of interesting physical and chemical properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Safety and Hazards

It is considered harmful if swallowed or in contact with the skin. It is also flammable .

properties

IUPAC Name

2-amino-6-(4-methylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-5-7-16(8-6-15)12-4-2-3-11(14)10(12)9-13/h2-4H,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEDWGDWXDWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507803
Record name 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile

CAS RN

63365-17-3
Record name 2-Amino-6-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4.92 g. of 2-(4-methyl-1-piperazinyl)-6-nitrobenzonitrile in 11 ml. of concentrated hydrochloric acid is added 3.4 g. of iron powder. The mixture is stirred for 30 minutes, poured into ice water and the pH is adjusted to 12. Methylene chloride is added, the whole mixture is filtered through celite, the methylene chloride is separated, dried and evaporated to give solid, crude product, 2-amino-6-(4-methyl-1-piperazinyl)benzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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